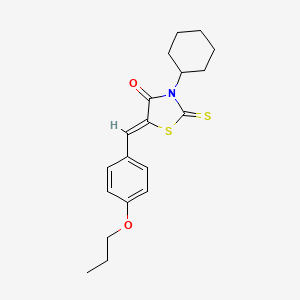

![molecular formula C19H19N3O4 B4579204 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4579204.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Descripción general

Descripción

This compound belongs to a class of organic compounds known for their complex synthesis processes and diverse chemical properties. These compounds are often studied for their potential in various applications, including pharmaceuticals and materials science, due to their unique structural features.

Synthesis Analysis

The synthesis of complex organic compounds like "N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide" involves multi-step reactions, starting from basic building blocks to the final compound through a series of reactions including condensation, substitution, and cyclization. A related synthesis process involves ethyl acetoacetate, araldeliydes, and ammonia condensed in ethanol, followed by several steps leading to the formation of similar complex molecules (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including IR, 1H NMR, and mass spectrometry, providing insights into the compound's functional groups, molecular geometry, and electronic structure. The molecular structure and spectral analyses often involve quantum chemical calculations to evaluate properties and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, reflecting their reactivity and functional group interactions. Studies involving similar compounds have shown transformations under specific conditions, revealing insights into their chemical behavior and potential applications in synthesis and modification of organic molecules (Kostenko et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. X-ray diffraction studies provide detailed information on the crystal structure, offering insights into the molecular arrangement and interactions within the solid state (Kant et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for the practical application of these compounds. Investigations into related compounds have explored their reactivity, highlighting the influence of structural features on chemical behavior and interactions with biological systems or materials (Habibi & Marvi, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Radiosensitization

A study by Threadgill et al. (1991) delved into the synthesis of nitrothiophene derivatives with varying substituents, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. While not directly mentioning N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide, the research highlights the importance of structural analogs in enhancing radiosensitization, suggesting a potential area for further investigation with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives Threadgill et al., 1991.

Antitumor and Antioxidant Activities

Bialy and Gouda (2011) explored the synthesis of new benzothiophenes, utilizing cyanoacetamide as a key intermediate. This study demonstrated significant antioxidant activities among the synthesized products, indicating the potential for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide and its derivatives in developing novel antioxidant and antitumor agents Bialy & Gouda, 2011.

Cytotoxic Activity

Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, including the synthesis of compounds with a similar structure to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide, showed potent cytotoxic activities against various cancer cell lines. This underscores the potential application of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide in cancer research and therapy Deady et al., 2003.

Antidepressant and Anticonvulsant Activities

Abdel-Aziz et al. (2009) synthesized novel pyrazole derivatives, evaluating their antidepressant and anticonvulsant activities. This research showcases the therapeutic potential of structurally related compounds, suggesting areas where N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives could be explored for neurological disorders Abdel-Aziz et al., 2009.

Novel Synthesis Methods

Habibi and Marvi (2007) presented a method for synthesizing 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamide and -carbothioamide derivatives using montmorillonite KSF clay under solvent-free conditions with microwave irradiation. This study highlights innovative synthetic methods that could be applied to the production of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives, potentially enhancing their application in medicinal chemistry Habibi & Marvi, 2007.

Mecanismo De Acción

These compounds are known to scavenge reactive oxygen species by donating a hydrogen atom to the free radical, thereby neutralizing it.

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H-phthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-25-15-8-7-12(11-16(15)26-2)9-10-20-19(24)17-13-5-3-4-6-14(13)18(23)22-21-17/h3-8,11H,9-10H2,1-2H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRVFQKDUOTAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NNC(=O)C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

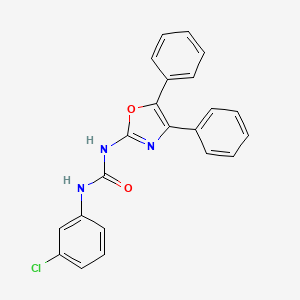

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)

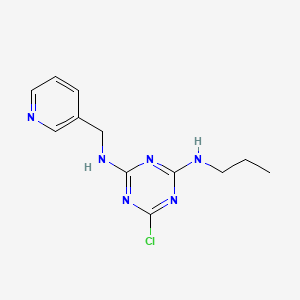

![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)

![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)

![1-allyl-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4579160.png)

![4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)

![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)

![N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4579207.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)